4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850909-90-9) is a benzamide derivative featuring a benzothiazole core substituted with ethoxy and ethyl groups at positions 6 and 3, respectively. The azepane-1-sulfonyl moiety at the para position of the benzamide contributes to its unique physicochemical profile. Its molecular formula is C₂₄H₂₉N₃O₄S₂, with a molecular weight of 487.6 g/mol and a calculated XLogP3 of 4.6, indicating moderate lipophilicity . The compound’s structure includes six hydrogen bond acceptors and six rotatable bonds, which may influence its pharmacokinetic properties and binding interactions .
The benzothiazole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in CNS disorders, anticancer agents, and antimicrobial applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-27-21-14-11-19(31-4-2)17-22(21)32-24(27)25-23(28)18-9-12-20(13-10-18)33(29,30)26-15-7-5-6-8-16-26/h9-14,17H,3-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSLUDKLCIQHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the azepane-1-sulfonyl intermediate: This step involves the reaction of azepane with a sulfonyl chloride derivative under basic conditions to form the azepane-1-sulfonyl intermediate.
Coupling with benzothiazole derivative: The azepane-1-sulfonyl intermediate is then coupled with a benzothiazole derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. The benzothiazole moiety is particularly important for its binding affinity and specificity, while the azepane ring and sulfonyl group contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of benzothiazole-derived benzamides. Key structural analogues include:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., -SO₂, -F): Increase polarity and metabolic stability but may reduce membrane permeability . Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅): Enhance solubility but may lower target affinity due to steric bulk . Azepane vs.
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity (XLogP3) : The target compound (XLogP3: 4.6) is more lipophilic than the fluorinated analogue (XLogP3 ~3.8, estimated) but less than the dimethoxy derivative (XLogP3 ~5.2, estimated) .
- Topological Polar Surface Area (TPSA) : The target’s TPSA of 113 Ų suggests moderate blood-brain barrier penetration, comparable to lecozotan (TPSA: 105 Ų) .
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 850909-90-9) is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H29N3O4S2
- Molecular Weight : 485.64 g/mol
The compound features an azepane ring, a sulfonyl group, and a benzothiazole moiety, which are critical for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of benzamide derivatives. For instance, a series of novel benzamides containing the 1,2,4-oxadiazole moiety were synthesized and evaluated against various fungi. Although specific data on the compound is limited, related compounds have shown significant antifungal activity:
| Compound | Target Fungus | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinereal | 84.4 |
| 10d | Fusarium graminearum | 83.6 |
| 10e | Marssonina mali | 83.3 |
| 10f | Thanatephorus cucumeris | 83.1 |
These results suggest that modifications in the benzamide structure can lead to enhanced antifungal properties .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. For example, the acute toxicity of several benzamide derivatives was tested on zebrafish embryos. The compound 10f exhibited a low toxicity level with an EC50 value of 20.58 mg/L, indicating it may be a viable candidate for further development .
The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific receptors or enzymes. It is hypothesized that the amide bond in these compounds plays a critical role in binding to target sites through hydrogen bonding interactions .
Study on Benzamide Derivatives
A study focused on synthesizing and evaluating various benzamide derivatives revealed that structural modifications significantly impacted their biological activities. The research found that compounds with specific substitutions exhibited improved antifungal and insecticidal activities compared to their parent structures .
Comparative Analysis with Other Compounds
Comparative studies with other known antifungal agents demonstrated that some derivatives of benzamides could outperform traditional treatments like pyraclostrobin in terms of efficacy against certain fungal strains . This positions compounds like This compound as promising candidates for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
